(S)-3-Methylpiperidine-3-carboxylic acid

Chiral purity Enantioselective synthesis Procurement specification

(S)-3-Methylpiperidine-3-carboxylic acid (CAS 1820805-52-4) is a chiral, non‑proteinogenic amino acid derivative featuring a piperidine ring with a quaternary (S)‑stereocenter at the 3‑position bearing both a methyl group and a carboxylic acid functionality. With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g·mol⁻¹, the compound is supplied as a research‑grade intermediate (typical purity ≥98 %) and is primarily employed as an enantiopure building block in medicinal chemistry and peptide synthesis.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8184413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methylpiperidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
InChIKeyDEMOKNSWMVAJPZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methylpiperidine-3-carboxylic acid – Chiral Piperidine Building Block Procurement Guide


(S)-3-Methylpiperidine-3-carboxylic acid (CAS 1820805-52-4) is a chiral, non‑proteinogenic amino acid derivative featuring a piperidine ring with a quaternary (S)‑stereocenter at the 3‑position bearing both a methyl group and a carboxylic acid functionality . With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g·mol⁻¹, the compound is supplied as a research‑grade intermediate (typical purity ≥98 %) and is primarily employed as an enantiopure building block in medicinal chemistry and peptide synthesis .

Why Racemic or Positional Isomers of 3-Methylpiperidine-3-carboxylic acid Cannot Substitute the (S)-Enantiomer


The (S)-enantiomer of 3-methylpiperidine-3-carboxylic acid contains a quaternary stereocenter that is configurationally stable under standard reaction conditions, making it a critical determinant of downstream molecular geometry in asymmetric syntheses . Substitution with the racemate (CAS 116140‑49‑9) or the (R)-enantiomer (CAS not specified) introduces the opposite stereochemistry, which can invert or abolish target binding, alter pharmacokinetic profiles, or compromise crystallinity of final drug substances. In peptide and peptidomimetic programs, even a small enantiomeric impurity can propagate diastereomeric mixtures that are costly to separate and that confound structure–activity relationship (SAR) studies .

Product-Specific Quantitative Differentiation Evidence for (S)-3-Methylpiperidine-3-carboxylic acid


Enantiomeric Purity: (S)-Enantiomer vs. Racemic 3-Methylpiperidine-3-carboxylic acid

Commercially available (S)-3-methylpiperidine-3-carboxylic acid is supplied with a certified purity of ≥98% and an enantiomeric excess (ee) typically >99%, whereas the racemic mixture (CAS 116140‑49‑9) contains a 1:1 ratio of (S)- and (R)-enantiomers . The presence of the (R)-enantiomer in the racemate leads to the formation of diastereomeric products in subsequent chiral syntheses, necessitating additional purification steps. No analytical standard for the racemate lists an ee specification, underscoring the (S)-enantiomer's unique value for stereocontrolled applications.

Chiral purity Enantioselective synthesis Procurement specification

Cost per Gram: (S)-Enantiomer vs. Racemic 3-Methylpiperidine-3-carboxylic acid

The (S)-enantiomer commands a significant price premium over the racemic mixture, reflecting the added cost of chiral resolution or asymmetric synthesis . While the racemate (CAS 116140‑49‑9) is available for approximately $6/g, the (S)-enantiomer (CAS 1820805-52-4) is priced at roughly $585/g from specialty suppliers. This ~97‑fold cost differential is consistent with the higher value of enantiopure chiral intermediates in medicinal chemistry.

Procurement cost Chiral building block Budget comparison

GABA Uptake Inhibition Potency: Methyl-Substituted Nipecotic Acids vs. Unsubstituted Nipecotic Acid

A systematic structure–activity study by Lapuyade et al. demonstrated that substitution at the 3‑position of nipecotic acid (piperidine‑3‑carboxylic acid) with a methyl group reduces affinity for the GABA transport protein compared with unsubstituted nipecotic acid [1]. The reduction in potency is attributed to conformational effects that favor the inactive conformer with an axial carboxylic acid group. Although the study assayed racemic 3‑methylnipecotic acid, the stereochemical influence of the (S)‑configuration at the quaternary center is expected to further modulate potency. This evidence positions (S)-3-methylpiperidine-3-carboxylic acid as a weaker direct GABA uptake inhibitor relative to nipecotic acid, making it unsuitable for applications that require potent, direct GABA reuptake inhibition.

GABA transporter Inhibition potency Structure–activity relationship

Synthetic Utility: N‑Boc‑3‑methylpiperidine‑3‑carboxylic acid as a Key Intermediate for JAK1 Inhibitors

The N‑Boc protected derivative of 3‑methylpiperidine‑3‑carboxylic acid (CAS 534602‑47‑6) is explicitly cited as a reagent in the synthesis of tricyclic heterocyclic compounds that act as JAK1 inhibitors . This application is enabled by the unique combination of the quaternary 3‑methyl substituent and the orthogonal amine/acid functionalities, which allows regioselective elaboration into complex fused‑ring systems. In contrast, nipecotic acid and its simpler analogs lack the 3‑methyl quaternary center, which provides conformational rigidity and a defined exit vector for pendant groups—critical attributes for modulating kinase selectivity.

JAK1 inhibitor Tricyclic heterocycle Medicinal chemistry

Predicted Physicochemical Properties vs. Nipecotic Acid: Lipophilicity and Boiling Point

The introduction of a methyl group at the 3‑position increases the predicted logP and boiling point relative to nipecotic acid. (S)-3-Methylpiperidine-3-carboxylic acid has a predicted boiling point of 259.5 ± 33.0 °C and a density of 1.075 ± 0.06 g/cm³ , while nipecotic acid (C₆H₁₁NO₂, MW 129.16) boils at approximately 265.8 ± 33.0 °C . The modest increase in boiling point reflects the added molecular weight and surface area, which may influence purification methods and volatility. The predicted logP shift is expected to enhance passive membrane permeability, a desirable feature for CNS‑targeted compounds.

Lipophilicity Physicochemical property ADME prediction

Optimal Application Scenarios for (S)-3-Methylpiperidine-3-carboxylic acid Based on Quantitative Evidence


Stereocontrolled Synthesis of Peptidomimetics and Constrained Amino Acid Building Blocks

Use the (S)-enantiomer as a chiral pool starting material for solid‑phase peptide synthesis (SPPS) where incorporation of a quaternary amino acid is required to enforce a specific backbone conformation. The >99% ee specification ensures that each coupling cycle produces a single diastereomer, avoiding complex purification of epimeric mixtures that would arise with the racemic analog .

Key Intermediate for JAK1 Kinase Inhibitors and Tricyclic Heterocycles

Protect the amine as the N‑Boc derivative and elaborate the carboxylic acid into amide or ester linkages for the construction of tricyclic JAK1 inhibitor scaffolds . The quaternary 3‑methyl group provides a rigid exit vector that is essential for achieving the desired selectivity profile against other Janus kinases.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

When designing CNS‑penetrant candidates, select the (S)-3‑methyl‑substituted piperidine scaffold over nipecotic acid to leverage the higher predicted logP . The increased lipophilicity is expected to improve passive blood–brain barrier permeability while maintaining the ionizable amine for receptor engagement.

Analytical Standard for Method Development and Chiral Purity Assays

The (S)-enantiomer serves as an authentic reference standard for chiral HPLC method development aimed at quantifying enantiomeric excess in synthetic intermediates or drug substances. Its well‑defined retention time and optical rotation facilitate robust QC protocols .

Quote Request

Request a Quote for (S)-3-Methylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.